molecular formula C19H22N4O5S B11153944 5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11153944
M. Wt: 418.5 g/mol
InChI Key: VJOQUYBOJWCEFM-UHFFFAOYSA-N
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Description

5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, thiazole, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indole and thiazole derivatives, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving indole and thiazole derivatives.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target proteins. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6,7-trimethoxy-2H-chromen-2-one: Another compound with trimethoxy groups, but with a coumarin core instead of an indole core.

    5,6,7-trimethoxy-1H-indole-2-carboxylic acid: Similar structure but lacks the thiazole and amide functionalities.

Uniqueness

5,6,7-trimethoxy-N-{3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to the combination of its indole, thiazole, and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

5,6,7-trimethoxy-N-[3-[(5-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H22N4O5S/c1-10-9-21-19(29-10)23-14(24)5-6-20-18(25)12-7-11-8-13(26-2)16(27-3)17(28-4)15(11)22-12/h7-9,22H,5-6H2,1-4H3,(H,20,25)(H,21,23,24)

InChI Key

VJOQUYBOJWCEFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCNC(=O)C2=CC3=CC(=C(C(=C3N2)OC)OC)OC

Origin of Product

United States

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